Cas no 112255-66-0 (2-(2-Methylphenyl)aminoacetohydrazide)

2-(2-Methylphenyl)aminoacetohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Toluidino)acetohydrazide
- Oprea1_571437
- 2-[(2-methylphenyl)amino]acetohydrazide
- VS-07296
- 2-(o-Tolylamino)acetohydrazide
- 2-(2-methylanilino)acetohydrazide
- STK049909
- 2-(o-toluidino)acetohydrazide
- 112255-66-0
- SCHEMBL15516423
- CS-0316660
- DRDPZHCDTYCNSA-UHFFFAOYSA-N
- Oprea1_051215
- HMS1542A20
- AKOS000319500
- 2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)
- BBL022981
- BRD-K16320791-001-01-0
- ALBB-004009
- TimTec1_002836
- MFCD01536452
- 2-(2-Methylphenyl)aminoacetohydrazide
-
- MDL: MFCD01536452
- Inchi: InChI=1S/C9H13N3O/c1-7-4-2-3-5-8(7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
- InChI Key: DRDPZHCDTYCNSA-UHFFFAOYSA-N
- SMILES: CC1=CC=CC=C1NCC(NN)=O
Computed Properties
- Exact Mass: 179.105862047g/mol
- Monoisotopic Mass: 179.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
- XLogP3: 1.4
2-(2-Methylphenyl)aminoacetohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B400553-100mg |
2-[(2-Methylphenyl)amino]acetohydrazide |
112255-66-0 | 100mg |
$ 160.00 | 2022-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387330-1g |
2-(O-tolylamino)acetohydrazide |
112255-66-0 | 97% | 1g |
¥3240.00 | 2024-08-09 | |
abcr | AB384566-500 mg |
2-[(2-Methylphenyl)amino]acetohydrazide (non-preferred name) |
112255-66-0 | 500MG |
€254.60 | 2023-02-03 | ||
abcr | AB384566-1 g |
2-[(2-Methylphenyl)amino]acetohydrazide (non-preferred name) |
112255-66-0 | 1g |
€322.50 | 2023-04-25 | ||
abcr | AB384566-1g |
2-[(2-Methylphenyl)amino]acetohydrazide (non-preferred name); . |
112255-66-0 | 1g |
€317.00 | 2025-02-27 | ||
A2B Chem LLC | AE32937-1g |
2-[(2-Methylphenyl)amino]acetohydrazide |
112255-66-0 | >95% | 1g |
$509.00 | 2024-04-20 | |
Ambeed | A369928-1g |
2-(o-Tolylamino)acetohydrazide |
112255-66-0 | 97% | 1g |
$254.0 | 2024-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023960-500mg |
2-(2-Toluidino)acetohydrazide |
112255-66-0 | 500mg |
3233.0CNY | 2021-07-13 | ||
abcr | AB384566-500mg |
2-[(2-Methylphenyl)amino]acetohydrazide (non-preferred name); . |
112255-66-0 | 500mg |
€269.00 | 2025-02-27 | ||
TRC | B400553-50mg |
2-[(2-Methylphenyl)amino]acetohydrazide |
112255-66-0 | 50mg |
$ 115.00 | 2022-06-01 |
2-(2-Methylphenyl)aminoacetohydrazide Related Literature
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 2-(2-Methylphenyl)aminoacetohydrazide
Recent Advances in the Study of 2-(2-Methylphenyl)aminoacetohydrazide (CAS: 112255-66-0) in Chemical Biology and Pharmaceutical Research
The compound 2-(2-Methylphenyl)aminoacetohydrazide (CAS: 112255-66-0) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This hydrazide derivative has attracted significant attention due to its versatile pharmacological properties and potential applications in treating various diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its chemical structure for enhanced bioactivity, and exploring its therapeutic potential in different disease models.
Structural analysis reveals that 2-(2-Methylphenyl)aminoacetohydrazide possesses a unique molecular architecture that enables diverse interactions with biological targets. The presence of both the hydrazide moiety and the methylphenyl group contributes to its ability to form hydrogen bonds and hydrophobic interactions, respectively. This dual functionality makes it particularly interesting for targeting enzymes and receptors involved in inflammatory pathways and microbial infections.
In recent pharmacological investigations, researchers have demonstrated that 2-(2-Methylphenyl)aminoacetohydrazide exhibits potent anti-inflammatory activity through selective inhibition of cyclooxygenase-2 (COX-2) and modulation of NF-κB signaling pathways. Comparative studies with standard anti-inflammatory drugs have shown comparable efficacy with reduced gastrointestinal side effects, suggesting potential advantages in chronic inflammatory conditions.
Antimicrobial screening studies have revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against drug-resistant strains. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic enzymes. Structure-activity relationship (SAR) studies have identified key modifications that can enhance its antimicrobial potency while maintaining favorable pharmacokinetic properties.
Recent advances in synthetic methodologies have enabled more efficient production of 2-(2-Methylphenyl)aminoacetohydrazide derivatives with improved yields and purity. Novel green chemistry approaches have been developed that reduce the environmental impact of synthesis while maintaining high product quality. These developments are crucial for scaling up production for preclinical and clinical studies.
Pharmacokinetic profiling in animal models has shown that 2-(2-Methylphenyl)aminoacetohydrazide possesses favorable absorption and distribution characteristics, with good oral bioavailability and tissue penetration. Metabolic studies indicate that the compound undergoes hepatic metabolism primarily through glucuronidation, producing inactive metabolites that are efficiently excreted.
Toxicological evaluations in preclinical models have demonstrated an acceptable safety profile within therapeutic dose ranges. Comprehensive genotoxicity testing, including Ames test and micronucleus assay, has shown no significant mutagenic potential. These findings support further development of this compound as a potential therapeutic agent.
Current research efforts are focusing on developing optimized derivatives of 2-(2-Methylphenyl)aminoacetohydrazide with enhanced target specificity and reduced off-target effects. Computational modeling and molecular docking studies are being employed to guide rational drug design, while high-throughput screening approaches are identifying novel biological targets for this chemical scaffold.
The growing body of research on 2-(2-Methylphenyl)aminoacetohydrazide (CAS: 112255-66-0) highlights its potential as a versatile pharmacophore in drug discovery. With ongoing investigations into its mechanisms of action and therapeutic applications, this compound represents an exciting area of development in chemical biology and pharmaceutical research. Future studies will likely focus on translational research to bridge the gap between promising preclinical results and clinical applications.
112255-66-0 (2-(2-Methylphenyl)aminoacetohydrazide) Related Products
- 2350-99-4(2-(4-methylphenyl)aminoacetohydrazide)
- 1692395-63-3(6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine)
- 1806309-04-5(2-Bromo-5-mercaptophenylhydrazine)
- 2228648-10-8(tert-butyl 3-(tert-butoxy)methylpiperazine-1-carboxylate)
- 2731007-53-5(2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride)
- 17658-53-6(2-Hexadecyl-octadecanoic Acid Methyl Ester)
- 1405060-19-6(1-(1H-indole-6-carbonyl)pyrrolidin-3-amine)
- 1803593-94-3({1-amino(oxolan-2-yl)methylcyclobutyl}methanol)
- 1997896-19-1(4-4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl-1lambda6-thiane-1,1-dione)
- 860649-48-5(2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-5-one)
